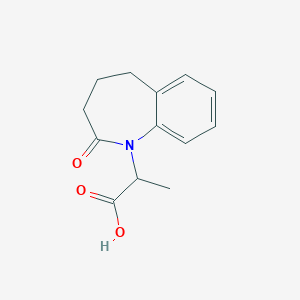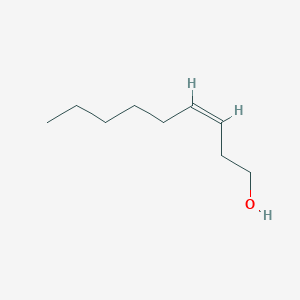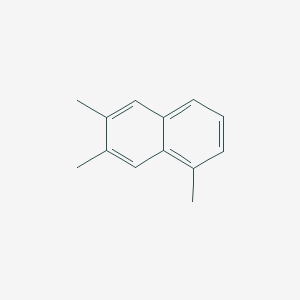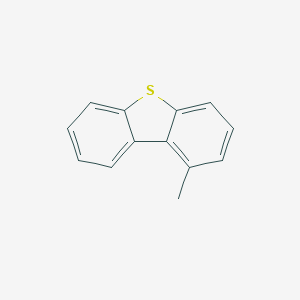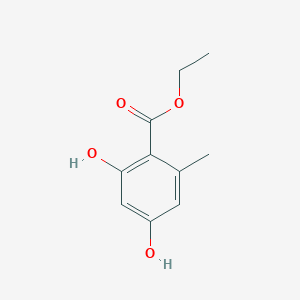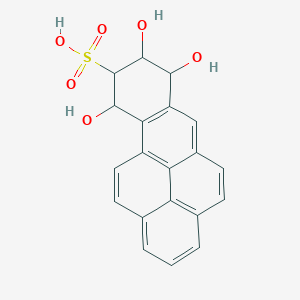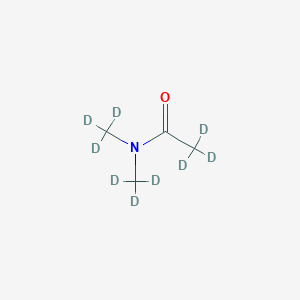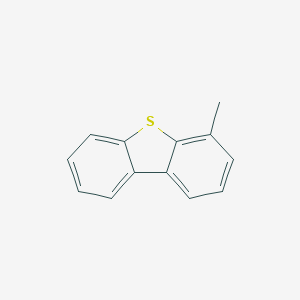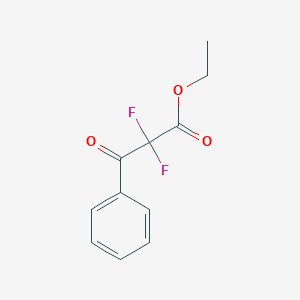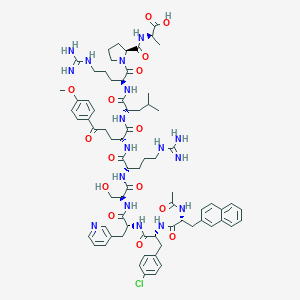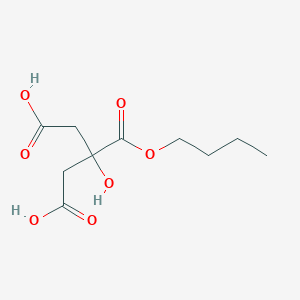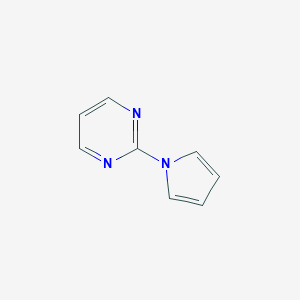
2-(1H-pyrrol-1-yl)pyrimidine
Descripción general
Descripción
2-(1H-pyrrol-1-yl)pyrimidine is a compound with the molecular formula C8H7N3 . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .
Synthesis Analysis
The synthesis of 2-(1H-pyrrol-1-yl)pyrimidine and its derivatives has been described in several studies . One method involves the Rhodium (III)-catalyzed C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes . This provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .Molecular Structure Analysis
The molecular structure of 2-(1H-pyrrol-1-yl)pyrimidine is characterized by a pyrrole ring attached to a pyrimidine ring . The compound has a molecular weight of 145.16 g/mol . The InChIKey, a unique identifier for chemical substances, for this compound is MPAYSRXXGJTDIM-UHFFFAOYSA-N .Chemical Reactions Analysis
2-(1H-pyrrol-1-yl)pyrimidine can undergo various chemical reactions. For instance, it can be involved in Rhodium (III)-catalyzed C–H bond functionalization with internal alkynes . This reaction can lead to the formation of either C–H alkenylation products or indazole products .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(1H-pyrrol-1-yl)pyrimidine include a molecular weight of 145.16 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 1 . The compound also has a Topological Polar Surface Area of 30.7 Ų .Aplicaciones Científicas De Investigación
Anticancer Research
Field: Medicinal Chemistry and Oncology
Summary
2-(1H-pyrrol-1-yl)pyrimidine derivatives have shown promise as potential anticancer agents. Researchers have explored their activity against various cancer cell lines, including leukemia, lymphoma, and myelofibrosis . These compounds exhibit cytotoxic effects and may interfere with cancer cell growth.
Methods and Experimental Procedures:
Results and Outcomes:
Antimicrobial Applications
Field: Microbiology and Infectious Diseases
Summary
2-(1H-pyrrol-1-yl)pyrimidine analogs have demonstrated antimicrobial properties. They may inhibit bacterial and fungal growth, making them relevant in the fight against infections .
Methods and Experimental Procedures:
Results and Outcomes:
Catalysts in Polymerization
Field: Organic Chemistry
Summary
Pyrroles, including 2-(1H-pyrrol-1-yl)pyrimidine, serve as catalysts in polymerization processes. They facilitate the formation of polymers from monomers .
Methods and Experimental Procedures:
Results and Outcomes:
Luminescence Chemistry
Field: Materials Science and Optoelectronics
Summary
Pyrrole-containing compounds, including 2-(1H-pyrrol-1-yl)pyrimidine, exhibit luminescent properties. They can emit light when excited .
Methods and Experimental Procedures:
Results and Outcomes:
Corrosion Inhibitors
Field: Materials Science and Engineering
Summary
Pyrrole derivatives, including 2-(1H-pyrrol-1-yl)pyrimidine, act as corrosion inhibitors. They protect metal surfaces from corrosion .
Methods and Experimental Procedures:
Results and Outcomes:
Calcium Channel Blockers
Field: Pharmacology and Cardiovascular Research
Summary
Certain pyrrole-containing compounds, including 2-(1H-pyrrol-1-yl)pyrimidine, exhibit calcium channel-blocking activity. They may influence cardiovascular function .
Methods and Experimental Procedures:
Results and Outcomes:
Direcciones Futuras
Future research could focus on further exploring the synthesis, properties, and potential applications of 2-(1H-pyrrol-1-yl)pyrimidine and its derivatives. For instance, the Rhodium (III)-catalyzed C–H bond functionalization method could be optimized for better yields . Additionally, the biological activities of these compounds could be investigated in more detail, potentially leading to the development of new therapeutic agents .
Propiedades
IUPAC Name |
2-pyrrol-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-2-7-11(6-1)8-9-4-3-5-10-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAYSRXXGJTDIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405830 | |
| Record name | 2-(1H-pyrrol-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrrol-1-yl)pyrimidine | |
CAS RN |
114646-17-2 | |
| Record name | 2-(1H-pyrrol-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

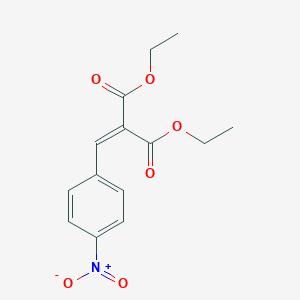
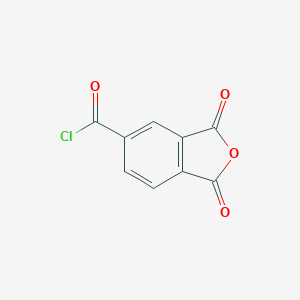
![N-[2-(4-azido-3-iodophenyl)ethyl]-4-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]pentanamide](/img/structure/B47802.png)
